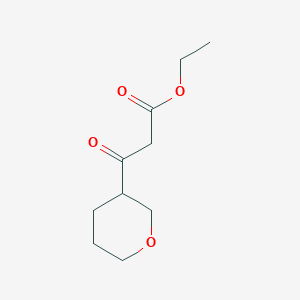
2-Fluoro-5-iodo-4-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-5-iodo-4-methylanisole” is a chemical compound with the molecular formula C8H8FIO . It has a molecular weight of 266.05 . The IUPAC name for this compound is 1-fluoro-4-iodo-2-methoxy-5-methylbenzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom, an iodine atom, a methoxy group, and a methyl group .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at ambient temperature .
Aplicaciones Científicas De Investigación
1. Synthesis of Fluorane Dye Precursors
2-Fluoro-5-iodo-4-methylanisole is structurally similar to compounds used in the synthesis of important dyes. For instance, 4-Bromo-3-methylanisole is primarily utilized to synthesize black fluorane dye, a key component in thermal paper manufacturing. This process involves a continuous homogeneous bromination technology in a modular microreaction system, providing a high-selectivity mono-bromination method (Xie, Wang, Deng, & Luo, 2020).
2. Antiviral Nucleosides Synthesis
Compounds structurally related to this compound, like 2'-fluoro-5-iodo-arabinofuranosylcytosines and -uracils, have been synthesized and shown to exhibit potent anti-herpes virus activity. These nucleosides demonstrate the importance of the fluorine function in enhancing antiviral effectiveness, with some being significantly effective against different types of herpes simplex virus (Watanabe et al., 1983).
3. Biomarkers of Xenobiotic Toxicity
Compounds like 2-Fluoro-4-methylaniline, which are structurally related to this compound, have been studied for their effects on earthworms. This research has led to the identification of novel biomarkers of xenobiotic toxicity, expanding our understanding of the mechanism of action of toxic chemicals (Bundy et al., 2002).
4. Development of PET Tracers
A chiral precursor for No-Carrier-Added (NCA) PET tracer 6-[18F]Fluoro-L-dopa, synthesized from a compound similar to this compound, represents significant progress in the field of Positron Emission Tomography (PET) imaging. This development could aid in the diagnosis and treatment of various neurological disorders (Kuroda et al., 2000).
5. Organic Electrosynthesis
An electrochemical microreactor has been investigated for the anodic synthesis of compounds like 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, a process potentially applicable to this compound. This approach offers insights into selective and efficient organic synthesis methods (Attour et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-fluoro-4-iodo-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFCVKECUYLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)
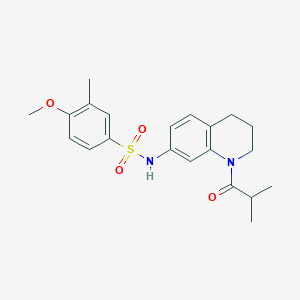

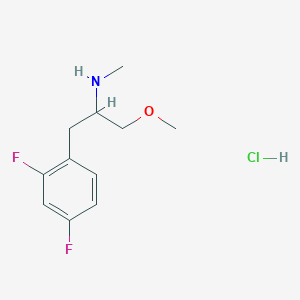
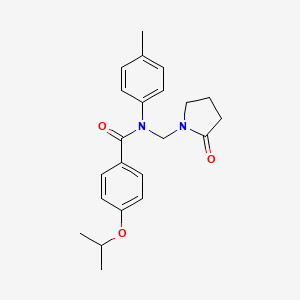
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
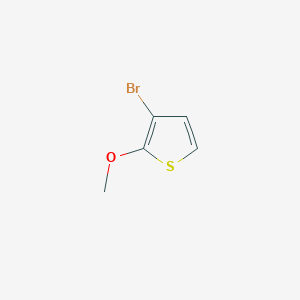
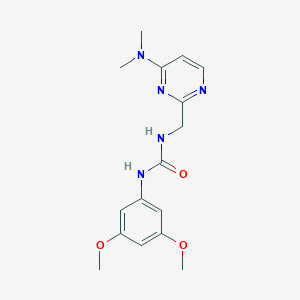
![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)

